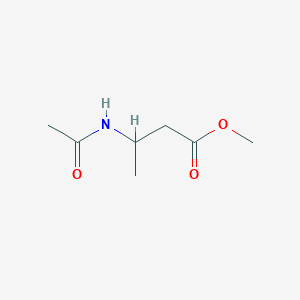
8-(oxan-2-yl)-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(oxan-2-yl)-7H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound features a purine ring system substituted with an oxan-2-yl group, which is a derivative of tetrahydropyran.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(oxan-2-yl)-7H-purin-6-amine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through various methods, including the condensation of formamide with aminoimidazole carboxamide.
Substitution Reaction: The oxan-2-yl group is introduced via a substitution reaction. This can be achieved by reacting the purine derivative with an appropriate oxan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(oxan-2-yl)-7H-purin-6-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 6 and 8.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxan-2-yl-purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(oxan-2-yl)-7H-purin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-(oxan-2-yl)-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with purine receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that also contains a purine ring.
Uniqueness
8-(oxan-2-yl)-7H-purin-6-amine is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and potential biological activities compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
51015-52-2 |
|---|---|
Molekularformel |
C10H13N5O |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
8-(oxan-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H13N5O/c11-8-7-10(13-5-12-8)15-9(14-7)6-3-1-2-4-16-6/h5-6H,1-4H2,(H3,11,12,13,14,15) |
InChI-Schlüssel |
NTHFSWJUBJKLSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)C2=NC3=NC=NC(=C3N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




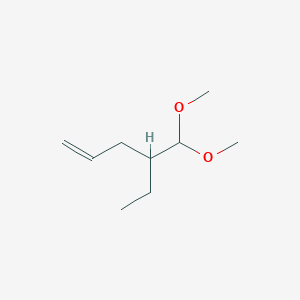
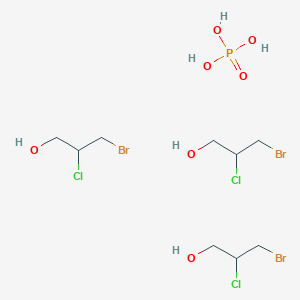
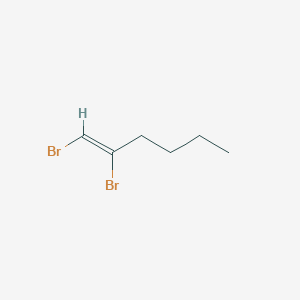

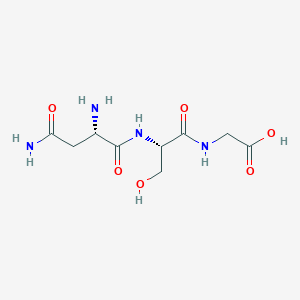

![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

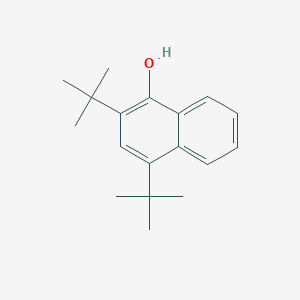
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)

